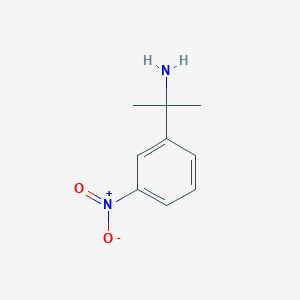

2-(3-Nitrophenyl)propan-2-amine

Description

2-(3-Nitrophenyl)propan-2-amine is a substituted phenethylamine derivative characterized by a nitro group (-NO₂) at the meta position of the phenyl ring and a tertiary amine group (propan-2-amine) attached to the central carbon. Its molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 180.21 g/mol.

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-(3-nitrophenyl)propan-2-amine |

InChI |

InChI=1S/C9H12N2O2/c1-9(2,10)7-4-3-5-8(6-7)11(12)13/h3-6H,10H2,1-2H3 |

InChI Key |

CEZRKQPYDYPVBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(3-Nitrophenyl)propan-2-amine with key analogs, emphasizing substituent effects, molecular properties, and research applications:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| 2-(3-Nitrophenyl)propan-2-amine | -NO₂ (meta), -NH(CH₃)₂ | C₉H₁₂N₂O₂ | 180.21 | Potential receptor ligand; nitro group enhances electrophilicity for nucleophilic reactions . |

| 2-(3,5-Dichlorophenyl)propan-2-amine | -Cl (3,5 positions) | C₉H₁₁Cl₂N | 218.10 | Exhibits basicity due to amine; halogen substituents may enhance lipophilicity for CNS-targeting drugs . |

| 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride | -Cl (2), -F (4) | C₉H₁₁ClFN·HCl | 238.11 | Studied for pharmacological significance; halogen mix balances reactivity and metabolic stability . |

| 1-(3-Nitrophenyl)ethylamine | -NO₂ (meta), -CH₂CH₃NH(CH₃)₂ | C₁₁H₁₅N₂O₂ | 208.25 | Structural isomer; ethylamine chain may alter pharmacokinetics compared to tertiary amine . |

| 2-(Naphthalen-1-yl)propan-2-amine hydrochloride | Naphthyl group (1-position) | C₁₃H₁₅N·HCl | 229.73 | Bulky aromatic substituent increases steric hindrance; used in receptor binding assays . |

Detailed Analysis of Substituent Effects

Nitro Group (-NO₂) vs. In contrast, halogenated analogs (e.g., 2-(3,5-dichlorophenyl)propan-2-amine) exhibit moderate electron withdrawal while increasing lipophilicity, which may improve blood-brain barrier penetration .

Amine Functionality: The tertiary amine in 2-(3-Nitrophenyl)propan-2-amine is less basic than primary/secondary amines in analogs like N-[2-(1H-indol-3-yl)ethyl]-N-(propan-2-yl)propan-2-amine ().

Aromatic vs. Heterocyclic Substituents:

- Compounds with naphthyl or pyridinyl groups (e.g., 2-(Naphthalen-1-yl)propan-2-amine hydrochloride) exhibit extended π-systems, enhancing van der Waals interactions in protein binding pockets .

Research Findings from Analogous Compounds

- Neuropharmacology: Halogenated analogs (e.g., 2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride) are investigated for CNS activity, leveraging halogen-induced metabolic stability .

- Synthetic Utility: The nitro group in 2-(3-Nitrophenyl)propan-2-amine could serve as a precursor for reduction to amino groups, enabling further derivatization (e.g., amidation, alkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.